molecular formula C12H19BrO2 B2402328 Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 122699-68-7

Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2402328
CAS No.: 122699-68-7
M. Wt: 275.186
InChI Key: CJMGNRZIQKXKAW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)bicyclo[211]hexane-1-carboxylate is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which include a bicyclo[211]hexane core

Preparation Methods

The synthesis of tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry. One efficient and modular approach to prepare 1,2-disubstituted bicyclo[2.1.1]hexane modules is through [2 + 2] cycloaddition reactions . This method allows for the creation of new building blocks that can be further derivatized through various transformations . Industrial production methods may involve scaling up these reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with different biological pathways. The bicyclo[2.1.1]hexane core provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-butyl 4-(bromomethyl)bicyclo[211]hexane-1-carboxylate lies in its specific bicyclo[21

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO2/c1-10(2,3)15-9(14)12-5-4-11(6-12,7-12)8-13/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMGNRZIQKXKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(C1)(C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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